molecular formula C16H12N2O3 B2876600 Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate CAS No. 824423-63-4

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate

Cat. No.: B2876600
CAS No.: 824423-63-4
M. Wt: 280.283
InChI Key: WBNLAUIGSCBBTF-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinazolinone, a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is particularly noted for its inhibitory effects on tankyrase, an enzyme involved in various cellular processes, including Wnt signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of anthranilic acid with benzoyl chloride, followed by cyclization to form the quinazolinone ring . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate involves its interaction with tankyrase enzymes. By binding to the nicotinamide site of the catalytic domain, the compound inhibits the enzyme’s activity, thereby affecting various cellular processes. This inhibition disrupts Wnt signaling, which is crucial for cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate stands out due to its specific substitutions at the para position of the phenyl group, which enhance its potency and selectivity as a tankyrase inhibitor. This unique structural feature allows for more effective inhibition of Wnt signaling compared to other similar compounds .

Properties

IUPAC Name

methyl 4-(4-oxo-3H-quinazolin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)11-8-6-10(7-9-11)14-17-13-5-3-2-4-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLAUIGSCBBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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